molecular formula C25H20N2O3 B2742613 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-27-8

3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2742613
CAS No.: 892420-27-8
M. Wt: 396.446
InChI Key: PNKBWSYYPHGIEU-UHFFFAOYSA-N
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Description

3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran ring fused with a pyrimidine ring, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the benzofuran or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide or potassium carbonate in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features and the combination of benzofuran and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

892420-27-8

Molecular Formula

C25H20N2O3

Molecular Weight

396.446

IUPAC Name

3-benzyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H20N2O3/c1-17-11-13-19(14-12-17)15-26-22-20-9-5-6-10-21(20)30-23(22)24(28)27(25(26)29)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3

InChI Key

PNKBWSYYPHGIEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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